

Application Notes and Protocols for BGTC-Selected Rare Diseases in Clinical Trials

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Disclaimer: The Bespoke Gene Therapy Consortium (**BGTC**) is a public-private partnership aimed at streamlining the development of gene therapies for rare diseases.[1][2][3] While the **BGTC** has announced the selection of eight rare diseases for its clinical trial portfolio, specific quantitative data and detailed protocols from these trials are not yet publicly available as the research is in its early stages.[4][5] The following application notes and protocols have been compiled from publicly available research on these diseases and general knowledge of adenoassociated virus (AAV) gene therapy clinical trials. The quantitative data tables and experimental protocols are representative examples and should not be considered as official **BGTC** data or protocols.

Introduction to the BGTC and its Mission

The Accelerating Medicines Partnership (AMP) Bespoke Gene Therapy Consortium (**BGTC**) is a collaboration between the U.S. National Institutes of Health (NIH), the U.S. Food and Drug Administration (FDA), biopharmaceutical companies, and non-profit organizations.[3][6] Its primary goal is to accelerate the development and delivery of customized, or "bespoke," gene therapies for the millions of people affected by rare diseases.[1][2][7] The **BGTC** aims to create a more efficient and less costly pathway for gene therapy development by establishing standardized processes for manufacturing, product testing, and preclinical studies.[3]

In May 2023, the **BGTC** announced its clinical trial portfolio, comprising eight rare diseases:[3]

Charcot-Marie-Tooth disease type 4J



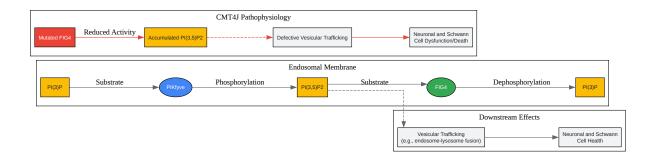
- Congenital hereditary endothelial dystrophy
- Morquio A syndrome
- Multiple sulfatase deficiency
- NPHP5 retinal degeneration
- Propionic acidemia (PCCB)
- Retinitis pigmentosa 45
- Spastic paraplegia 50

Charcot-Marie-Tooth Disease Type 4J (CMT4J) Application Notes

Charcot-Marie-Tooth disease type 4J (CMT4J) is a rare, autosomal recessive form of demyelinating and axonal sensorimotor neuropathy.[4][8] It is characterized by a rapidly progressive and severe phenotype, often with an onset in childhood or early adulthood.[4][8] Clinical manifestations include delayed motor development, weakness and atrophy of both proximal and distal muscles, and loss of reflexes.[8]

Genetic Basis and Signaling Pathway: CMT4J is caused by mutations in the FIG4 (Factor-Induced Gene 4) gene.[8][9] The FIG4 protein is a phosphatase that plays a critical role in the regulation of the phosphoinositide PI(3,5)P2 signaling pathway. This pathway is essential for the proper trafficking of intracellular vesicles, particularly in the endolysosomal system.[10] Mutations in FIG4 lead to reduced phosphatase activity, causing an accumulation of PI(3,5)P2 and resulting in enlarged vacuoles within cells, which is thought to contribute to neuronal and Schwann cell dysfunction.[11]





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Caption: FIG4 Signaling Pathway in Neuronal Cells.

Anticipated Clinical Trial Data

As **BGTC** clinical trial data is not yet public, the following table represents anticipated data points for a hypothetical Phase 1/2a gene therapy trial for CMT4J.



Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of FIG4 mutations, Baseline CMT Neuropathy Score (CMTNS)
Safety Endpoints	Assessment of the safety and tolerability of the AAV-FIG4 gene therapy.	Incidence of Adverse Events (AEs), Serious Adverse Events (SAEs), Changes in laboratory parameters (hematology, chemistry), Immunogenicity to the AAV vector
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Change from baseline in CMTNS, Nerve Conduction Velocity (NCV) studies, Quantitative muscle strength testing (e.g., handheld dynamometry), 6-Minute Walk Test (6MWT), Patient-reported outcomes on quality of life

Representative Experimental Protocol: AAV-FIG4 Gene Therapy Clinical Trial

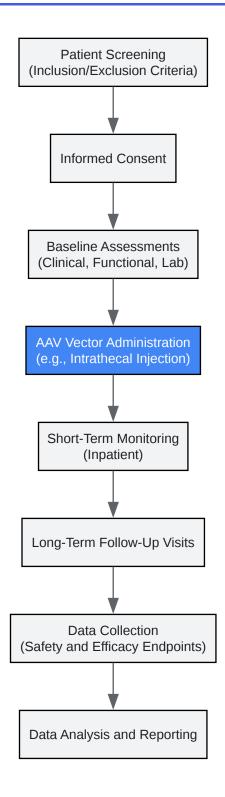
This protocol is a representative example based on general principles of AAV gene therapy trials.

- · Patient Screening and Enrollment:
 - Inclusion criteria: Genetically confirmed diagnosis of CMT4J, age range (e.g., 2-18 years),
 evidence of disease progression.
 - Exclusion criteria: Presence of neutralizing antibodies to the AAV vector, significant comorbidities.
- AAV-FIG4 Vector Administration:



- The therapeutic vector consists of a self-complementary AAV9 capsid containing a codonoptimized human FIG4 cDNA under the control of a neuron-specific promoter.
- Administration is via a one-time intrathecal injection to target motor neurons and Schwann cells.
- Post-Administration Monitoring:
 - Short-term (first 48 hours): Inpatient monitoring for acute adverse events.
 - Long-term: Regular follow-up visits at 1, 3, 6, 12, 24, and 36 months post-injection.
- Outcome Assessments:
 - Safety: Collection of AEs at each visit, blood draws for laboratory monitoring and immunology assessments.
 - Efficacy:
 - Neurological examinations and CMTNS scoring.
 - Electrophysiological studies (nerve conduction studies).
 - Functional assessments (e.g., 6MWT, grip strength).
 - Patient and caregiver questionnaires.





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Caption: General Experimental Workflow for a Gene Therapy Clinical Trial.



Congenital Hereditary Endothelial Dystrophy (CHED)

Application Notes

Congenital Hereditary Endothelial Dystrophy (CHED) is a rare, autosomal recessive disorder of the corneal endothelium.[12] It presents at birth or in early infancy with bilateral, symmetric corneal opacification due to corneal edema.[12] This condition can lead to significant visual impairment. The incidence of congenital corneal opacities is estimated at 6 per 100,000, with CHED being a minority of these cases.[5]

Genetic Basis and Pathophysiology: CHED is caused by mutations in the SLC4A11 gene, which encodes a membrane transport protein.[1][2][13] While initially thought to be a bicarbonate transporter, the precise function of SLC4A11 is still under investigation, with evidence suggesting it may be involved in the transport of water, ammonia, and protons.[1][2] [13] Loss of SLC4A11 function in the corneal endothelium disrupts ion and fluid balance, leading to stromal edema and corneal thickening.[1][2][13] Preclinical studies in mouse models have shown that AAV-mediated gene replacement of Slc4a11 can rescue the disease phenotype.[14]



Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of SLC4A11 mutations, Baseline Central Corneal Thickness (CCT)
Safety Endpoints	Assessment of the safety and tolerability of the AAV-SLC4A11 gene therapy.	Incidence of ocular and systemic AEs, Intraocular pressure (IOP) changes, Slit- lamp examination findings (e.g., inflammation)
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Change from baseline in CCT, Improvement in corneal clarity (e.g., densitometry), Change in Best-Corrected Visual Acuity (BCVA), Endothelial cell density

Representative Experimental Protocol: AAV-SLC4A11 Gene Therapy Clinical Trial

- Patient Screening and Enrollment:
 - Inclusion criteria: Genetically confirmed CHED, age (e.g., > 6 months), corneal thickness above a specified threshold.
 - Exclusion criteria: Other ocular pathologies, previous corneal surgery.
- AAV-SLC4A11 Vector Administration:
 - \circ The therapeutic vector is a recombinant AAV8 vector carrying the human SLC4A11 gene (rAAV8-EF1 α -hSLC4A11).[15]
 - o Administration is via a one-time intracameral (anterior chamber) injection into the eye.
- Post-Administration Monitoring:



- Regular ophthalmologic examinations to monitor for adverse events and assess efficacy.
- Outcome Assessments:
 - Safety: Slit-lamp biomicroscopy, IOP measurements.
 - Efficacy: Pachymetry to measure CCT, confocal microscopy to assess endothelial cell density, visual acuity testing.

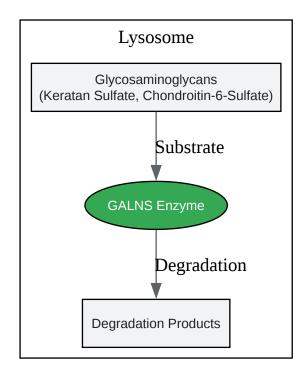
Morquio A Syndrome (Mucopolysaccharidosis Type IVA)

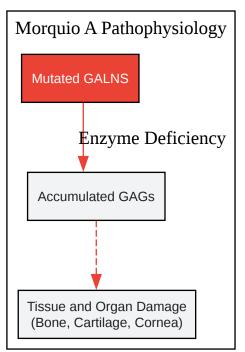
Application Notes

Morquio A syndrome is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme N-acetylgalactosamine-6-sulfatase (GALNS).[16][17][18] This enzyme is required for the degradation of the glycosaminoglycans (GAGs) keratan sulfate and chondroitin-6-sulfate.[16][17] The accumulation of these GAGs in various tissues leads to a multisystemic disease, with prominent skeletal dysplasia.[16][18][19] Clinical features include short stature, spinal abnormalities, joint laxity, and corneal clouding.[18][19][20] Intelligence is typically normal.[20]

Genetic Basis and Metabolic Pathway: The disease is caused by mutations in the GALNS gene.[17][18] The deficiency of the GALNS enzyme disrupts the lysosomal degradation pathway of specific GAGs.







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Caption: Metabolic Pathway in Morquio A Syndrome.

Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of GALNS mutations, Baseline urinary GAG levels
Safety Endpoints	Assessment of the safety and tolerability of the AAV-GALNS gene therapy.	Incidence of AEs and SAEs, Infusion-related reactions, Liver function tests
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Reduction in urinary GAG levels, Improvement in the 6- Minute Walk Test (6MWT), Growth velocity, Pulmonary function tests



Representative Experimental Protocol: AAV-GALNS Gene Therapy Clinical Trial

- Patient Screening and Enrollment:
 - Inclusion criteria: Genetically confirmed Morquio A syndrome, age (e.g., > 2 years), ability to perform functional tests.
 - Exclusion criteria: Severe cervical spine instability, advanced cardiac or respiratory disease.
- AAV-GALNS Vector Administration:
 - The vector would likely be an AAV serotype with good systemic distribution (e.g., AAV9)
 carrying the human GALNS gene.
 - Administration would be via a single intravenous infusion.
- · Post-Administration Monitoring:
 - Regular monitoring for infusion reactions and other adverse events.
 - Follow-up visits at scheduled intervals for at least 3-5 years.
- Outcome Assessments:
 - Biochemical: Measurement of urinary and plasma GAG levels.
 - Functional: 6MWT, stair climb test.
 - Radiological: Skeletal surveys to assess bone dysplasia.
 - Quality of Life: Patient-reported outcome measures.

Multiple Sulfatase Deficiency (MSD) Application Notes



Multiple Sulfatase Deficiency (MSD) is an ultra-rare, autosomal recessive lysosomal storage disorder.[21][22] It is characterized by the combined features of several individual sulfatase deficiencies, leading to a complex and severe clinical presentation.[21][23] Symptoms can include developmental delay, regression, seizures, ichthyosis (dry, scaly skin), skeletal abnormalities, and coarse facial features.[21][23]

Genetic Basis and Pathophysiology: MSD is caused by mutations in the SUMF1 gene.[21][22] This gene encodes the formylglycine-generating enzyme (FGE), which is essential for the post-translational activation of all sulfatase enzymes.[21] A deficiency in FGE leads to the inactivity of all sulfatases, resulting in the accumulation of various sulfated substrates in the lysosomes. [21] Preclinical studies in a mouse model of MSD have shown that AAV9-mediated SUMF1 gene therapy can extend survival and improve symptoms.[24][25][26][27][28]

Anticipated Clinical Trial Data

Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of SUMF1 mutations, Baseline developmental milestones
Safety Endpoints	Assessment of the safety and tolerability of the AAV-SUMF1 gene therapy.	Incidence of AEs and SAEs, Neurological examinations, Laboratory parameters
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Improvement in developmental scores (e.g., Bayley Scales), Reduction in seizure frequency, Changes in brain MRI, Measurement of sulfatase activity in peripheral blood cells

Representative Experimental Protocol: AAV-SUMF1 Gene Therapy Clinical Trial

• Patient Screening and Enrollment:



- Inclusion criteria: Genetically confirmed MSD, age (e.g., < 2 years), evidence of neurological involvement.
- Exclusion criteria: Advanced disease stage with irreversible neurological damage.
- AAV-SUMF1 Vector Administration:
 - An AAV9 vector carrying the human SUMF1 gene would be used.
 - Administration would likely be intrathecal to target the central nervous system.
- Post-Administration Monitoring:
 - Close monitoring for neurological changes and adverse events.
 - Long-term follow-up to assess developmental progress.
- Outcome Assessments:
 - Neurological: Standardized neurological assessments, EEG.
 - Developmental: Age-appropriate developmental scales.
 - Biochemical: Measurement of sulfatase activity in leukocytes or fibroblasts.
 - Imaging: Brain MRI to assess for changes in white matter abnormalities.

NPHP5 Retinal Degeneration Application Notes

NPHP5-related retinal degeneration is a form of Leber congenital amaurosis (LCA), a severe, early-onset inherited retinal dystrophy.[29][30][31][32] It is characterized by severe visual impairment from birth or early infancy.[11][30] In some cases, it can be associated with kidney disease (Senior-Løken syndrome).[29][30]

Genetic Basis and Pathophysiology: This condition is caused by mutations in the NPHP5 (also known as IQCB1) gene.[11][30] The NPHP5 protein is located in the connecting cilium of photoreceptor cells and is crucial for ciliogenesis and protein trafficking.[31] NPHP5 interacts



with other ciliary proteins, such as CEP290, and mutations disrupt this interaction, leading to abnormal photoreceptor development and subsequent degeneration.[31]

Anticipated Clinical Trial Data

Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of NPHP5 mutations, Baseline visual acuity
Safety Endpoints	Assessment of the safety and tolerability of the AAV-NPHP5 gene therapy.	Incidence of ocular AEs, Intraocular inflammation, Changes in IOP
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Improvement in Best- Corrected Visual Acuity (BCVA), Change in visual field, Full-field electroretinography (ERG) responses, Optical Coherence Tomography (OCT) to assess retinal structure

Representative Experimental Protocol: AAV-NPHP5 Gene Therapy Clinical Trial

- · Patient Screening and Enrollment:
 - Inclusion criteria: Genetically confirmed NPHP5-retinopathy, presence of viable retinal cells.
 - Exclusion criteria: Advanced retinal degeneration with no potential for rescue.
- AAV-NPHP5 Vector Administration:
 - An AAV vector with a strong tropism for photoreceptor cells (e.g., AAV2 or AAV8) would carry the human NPHP5 gene.



- Administration would be via a subretinal injection to deliver the vector directly to the target cells.
- Post-Administration Monitoring:
 - Regular ophthalmologic examinations.
- Outcome Assessments:
 - Functional: BCVA, visual field testing, dark-adapted perimetry.
 - Electrophysiological: ERG to measure retinal function.
 - Structural: OCT to assess retinal layers, fundus autofluorescence.

Propionic Acidemia (PCCB) Application Notes

Propionic acidemia is an autosomal recessive organic acidemia caused by a deficiency of the enzyme propionyl-CoA carboxylase (PCC).[33][34][35][36] The PCCB subtype is due to mutations in the PCCB gene. The deficiency of PCC leads to the accumulation of propionic acid and other toxic metabolites in the body.[33] Patients can present with life-threatening metabolic crises, neurological damage, and long-term complications affecting the heart and other organs.[33]

Genetic Basis and Metabolic Pathway: The PCC enzyme is composed of alpha and beta subunits, encoded by the PCCA and PCCB genes, respectively.[33][34] PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA in the mitochondria.[33] Preclinical studies in mouse models have shown that AAV-mediated gene therapy can rescue the lethal phenotype and reduce toxic metabolite levels.[33][34][35][36]



Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of PCCB mutations, Baseline plasma glycine and ammonia levels
Safety Endpoints	Assessment of the safety and tolerability of the AAV-PCCB gene therapy.	Incidence of AEs and SAEs, Liver function tests, Cardiac monitoring
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Reduction in the frequency and severity of metabolic decompensation events, Decrease in plasma levels of toxic metabolites (e.g., propionylcarnitine, methylcitrate), Improvement in neurocognitive outcomes

Representative Experimental Protocol: AAV-PCCB Gene Therapy Clinical Trial

- · Patient Screening and Enrollment:
 - Inclusion criteria: Genetically confirmed propionic acidemia due to PCCB mutations, history of metabolic instability.
 - Exclusion criteria: Severe, irreversible neurological or cardiac damage.
- AAV-PCCB Vector Administration:
 - An AAV vector with high liver tropism (e.g., AAV8) would be used to deliver the human PCCB gene.
 - Administration would be via a single intravenous infusion.
- Post-Administration Monitoring:



- Close monitoring of metabolic status, especially during the initial post-infusion period.
- Long-term follow-up to assess for continued efficacy and safety.
- Outcome Assessments:
 - Metabolic: Measurement of plasma and urine organic acids and acylcarnitines.
 - Clinical: Number of hospitalizations for metabolic crises, growth parameters.
 - Neurological: Neuropsychological testing.

Retinitis Pigmentosa 45 (RP45) Application Notes

Retinitis Pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive loss of photoreceptor cells, leading to vision loss.[37][38] RP45 is a specific form of RP caused by mutations in the CNGB1 gene. It is an autosomal recessive condition that primarily affects rod photoreceptors, leading to night blindness and progressive loss of the peripheral visual field.

Genetic Basis and Pathophysiology: The CNGB1 gene encodes the beta subunit of the cyclic nucleotide-gated (CNG) channel in rod photoreceptors. This channel is essential for phototransduction, the process by which light is converted into an electrical signal. Mutations in CNGB1 lead to the loss of rod function and subsequent degeneration. Preclinical studies have shown the potential of AAV-mediated gene therapy to treat Cngb1-linked RP in animal models.



Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of CNGB1 mutations, Baseline visual field extent
Safety Endpoints	Assessment of the safety and tolerability of the AAV-CNGB1 gene therapy.	Incidence of ocular AEs, Intraocular inflammation, Changes in IOP
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Improvement in visual field, Change in dark-adapted visual thresholds, ERG responses, Rate of retinal degeneration as measured by OCT

Representative Experimental Protocol: AAV-CNGB1 Gene Therapy Clinical Trial

- Patient Screening and Enrollment:
 - Inclusion criteria: Genetically confirmed RP45, a certain level of remaining retinal function.
 - Exclusion criteria: Other significant ocular diseases.
- AAV-CNGB1 Vector Administration:
 - An AAV vector with a photoreceptor-specific promoter (e.g., rhodopsin promoter) driving the expression of human CNGB1.
 - Administration via subretinal injection.
- Post-Administration Monitoring:
 - Regular ophthalmologic follow-up.
- Outcome Assessments:



- Functional: Visual field testing (e.g., Goldmann perimetry), dark adaptometry.
- Electrophysiological: ERG.
- Structural: OCT.

Spastic Paraplegia 50 (SPG50) Application Notes

Hereditary Spastic Paraplegia 50 (SPG50) is a rare, autosomal recessive neurodegenerative disorder with onset in early childhood.[1][2][10][13] It is characterized by progressive spasticity and weakness of the lower limbs, global developmental delay, intellectual disability, and often seizures.[1][2][10][13]

Genetic Basis and Pathophysiology: SPG50 is caused by loss-of-function mutations in the AP4M1 gene.[1][2][13] This gene encodes a subunit of the adaptor protein 4 (AP-4) complex, which is involved in the sorting of transmembrane proteins from the trans-Golgi network to the endo-lysosomal system. Disruption of this pathway is thought to lead to neuroaxonal dystrophy. Preclinical studies have demonstrated that AAV9-mediated AP4M1 gene therapy can rescue cellular defects and improve the phenotype in mouse models of SPG50.[2][10][13] A single-patient Phase 1 trial has also been reported, showing the therapy was well-tolerated.[1]



Parameter	Description	Anticipated Metric/Endpoint
Patient Demographics	Baseline characteristics of the trial participants.	Age, Sex, Genetic Confirmation of AP4M1 mutations, Baseline motor function scores
Safety Endpoints	Assessment of the safety and tolerability of the AAV-AP4M1 gene therapy.	Incidence of AEs and SAEs, Neurological examinations, Laboratory parameters
Efficacy Endpoints	Measurement of the potential therapeutic benefit of the gene therapy.	Improvement in motor milestones (e.g., Gross Motor Function Measure), Change in spasticity scores (e.g., Modified Ashworth Scale), Neurocognitive assessments

Representative Experimental Protocol: AAV-AP4M1 Gene Therapy Clinical Trial

- Patient Screening and Enrollment:
 - Inclusion criteria: Genetically confirmed SPG50, age (e.g., 1-5 years).
 - Exclusion criteria: Advanced stage of the disease with severe contractures.
- AAV-AP4M1 Vector Administration:
 - An AAV9 vector carrying the human AP4M1 gene.
 - Administration via a single intrathecal injection.
- Post-Administration Monitoring:
 - Inpatient monitoring initially, followed by regular outpatient visits.
- Outcome Assessments:



- Motor Function: Standardized motor function scales.
- Neurological: Neurological examinations, assessment of spasticity.
- Developmental: Neuropsychological and developmental assessments.
- Imaging: Brain MRI to monitor for structural changes.

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